molecular formula C18H11FN4O3S2 B12201669 N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12201669
M. Wt: 414.4 g/mol
InChI Key: CGCQMKGLFTUAFP-ZSOIEALJSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo modification. The N-(2,1,3-benzoxadiazol-4-yl) acetamide moiety provides a fused heterocyclic system, contributing to structural rigidity and diverse intermolecular interactions.

Properties

Molecular Formula

C18H11FN4O3S2

Molecular Weight

414.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H11FN4O3S2/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(27)28-14)9-15(24)20-12-2-1-3-13-16(12)22-26-21-13/h1-8H,9H2,(H,20,24)/b14-8-

InChI Key

CGCQMKGLFTUAFP-ZSOIEALJSA-N

Isomeric SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoxadiazole with a thiazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol, at elevated temperatures. The resulting intermediate is then reacted with 4-fluorobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring or the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzoxadiazole moiety may also interact with cellular components, leading to fluorescence, which can be used for imaging purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ()

  • Structural Differences : Lacks the benzoxadiazole group; instead, it has a 2-methylphenyl acetamide substituent.
  • Synthesis : Prepared via condensation of rhodanine derivatives with substituted phenylacetamides. Yields (~70–80%) are comparable to related compounds in .
  • Key Spectral Data : IR shows C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches, similar to the target compound’s expected profile .

2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()

  • Structural Differences : Methoxy substituent at the benzylidene ring and a thiadiazole acetamide group.

2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide ()

  • Structural Differences : Features a cinnamylidene (3-phenylpropenylidene) group instead of 4-fluorobenzylidene.
  • Tautomerism : Exists in thione-thiol tautomeric equilibrium, confirmed by IR (absence of S-H stretch at ~2500 cm⁻¹) .
Functional Group Variations and Bioactivity

N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Derivatives ()

  • Structural Differences : Replaces benzoxadiazole with benzothiazole and introduces a ureido-thiadiazole chain.
  • Bioactivity : Exhibits antiproliferative activity (IC₅₀: 10–20 μM), suggesting the thiadiazole-thioacetamide motif enhances cytotoxicity .

N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides ()

  • Structural Differences : Uses a benzothiazole carboxamide instead of benzoxadiazole acetamide.
  • Bioactivity: Antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹), indicating the importance of the thiazolidinone core and aryl substituents .

Key Findings and Implications

  • Fluorine Substitution: The 4-fluorobenzylidene group in the target compound likely enhances metabolic stability and target binding compared to non-halogenated analogues (e.g., ) .
  • Tautomeric Behavior : Compounds with thione-thiol equilibria () may exhibit variable reactivity, necessitating careful structural analysis during characterization.

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a compound that combines a benzoxadiazole moiety with a thiazolidine ring. This structural combination is of significant interest due to the potential biological activities associated with both components. The benzoxadiazole structure is recognized for its fluorescent properties and applications in organic electronics, while thiazolidine derivatives are often explored for their pharmaceutical potential.

Chemical Structure and Properties

The compound's molecular formula is C19H14N4O4S2C_{19}H_{14}N_4O_4S_2, with a molecular weight of approximately 426.47 g/mol. Its structure features:

  • Benzoxadiazole moiety : Known for fluorescence and biological activity.
  • Thiazolidine ring : Associated with various biological effects, particularly in antimicrobial and anticancer activities.

Biological Activity Overview

Research on compounds containing benzoxadiazole and thiazolidine structures has indicated a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study evaluating similar thiazolidine derivatives showed promising antimicrobial properties against various bacterial and fungal strains. For instance:

  • Compounds derived from thiazolidines exhibited Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 40.2 μmol/mL against different pathogens .

The specific antimicrobial activity of N-(2,1,3-benzoxadiazol-4-yl)-2-acetamide is yet to be fully characterized but is expected to follow similar trends due to its structural components.

Anticancer Potential

Benzoxazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)

These findings suggest that the incorporation of the benzoxadiazole moiety in N-(2,1,3-benzoxadiazol-4-yl)-2-acetamide could enhance its anticancer potential .

Case Studies

Several studies have examined related compounds for their biological activities:

  • Thiazolidine Derivatives : Research on thiazolidinones has shown that modifications can lead to significant antibacterial and antifungal properties. For example, the compound 4d demonstrated notable activity with MIC values indicating strong efficacy against tested strains .
  • Benzoxazole Compounds : A series of benzoxazole derivatives were tested for cytotoxicity against various cancer cell lines, revealing that structural modifications significantly influence their activity profiles .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
Thiazolidine DerivativesThiazolidine ringAntimicrobial
Benzoxazole DerivativesBenzoxazole moietyAnticancer
N-(2,1,3-benzoxadiazol-4-yl)-2-acetamideBenzoxadiazole + ThiazolidinePotentially Antimicrobial & Anticancer

The unique combination of both structural elements in N-(2,1,3-benzoxadiazol-4-yl)-2-acetamide may provide enhanced biological activity compared to compounds containing only one of these moieties.

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